molecular formula C7H9NO B12928261 Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B12928261
M. Wt: 123.15 g/mol
InChI Key: SOCKWJNQKNADLU-DSYKOEDSSA-N
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Description

Rel-(1R,2R,4S)-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes an oxirane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions where the nitrile group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxirane derivatives, reduction may produce amines, and substitution reactions can result in various substituted bicyclic compounds.

Scientific Research Applications

Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6+,7-/m1/s1

InChI Key

SOCKWJNQKNADLU-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)C#N

Canonical SMILES

C1CC2C(CC1O2)C#N

Origin of Product

United States

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